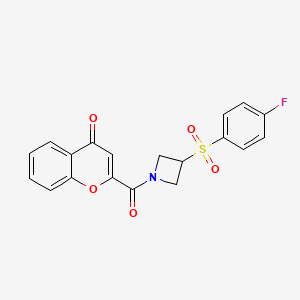

2-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one, also known as FSC231, is a synthetic compound that has shown potential in various scientific research applications.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Azetidine-Based Pharmaceuticals: Azetidines have gained attention in medicinal chemistry due to their unique three-membered ring structure. Researchers explore the incorporation of azetidines into drug scaffolds to enhance pharmacokinetic properties and metabolic stability. The compound could serve as a starting point for designing novel drugs targeting specific diseases or biological pathways .

Organic Synthesis

Aza Paternò–Büchi Reactions: The aza Paternò–Büchi reaction, involving the [2 + 2] photocycloaddition between an imine and an alkene, efficiently produces functionalized azetidines. Despite challenges, recent advancements have expanded the scope of this reaction. Researchers can leverage this method for streamlined synthesis of azetidines, bypassing the need for prefunctionalized starting materials .

Polymer Chemistry

Azetidine Monomers: Azetidines can serve as monomers in polymerization reactions. For instance, 1,3,3-trimethylazetidine has been studied as a building block for polyamines. Understanding the polymerization kinetics and properties of azetidine-containing polymers contributes to materials science and engineering .

Natural Product Synthesis

Azetidine-Containing Natural Products: Azetidines occur naturally in various bioactive compounds. Researchers explore their synthesis to access these natural products or analogs. By incorporating azetidines, scientists can mimic the biological activity of these molecules and potentially develop new therapeutic agents .

Materials Science

Azetidine-Functionalized Materials: Researchers investigate azetidine-functionalized materials for applications such as coatings, sensors, and molecular recognition. The unique reactivity of the azetidine ring allows for tailored modifications, leading to novel materials with specific properties .

Computational Chemistry

Quantum Mechanical Studies: Computational studies can provide insights into the electronic structure, reactivity, and stability of azetidine derivatives. Quantum mechanical calculations help predict properties and guide experimental design, contributing to our understanding of this compound’s behavior .

Mécanisme D'action

Mode of Action

The presence of the azetidine ring and the fluorobenzenesulfonyl group suggest that it may interact with biological targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Biochemical Pathways

Given the structural features of the compound, it is plausible that it could interfere with a variety of biochemical processes, potentially including signal transduction, enzyme activity, and cellular metabolism .

Pharmacokinetics

The presence of the azetidine ring and the fluorobenzenesulfonyl group suggest that it may have good bioavailability and metabolic stability .

Result of Action

Given its structural features, it is plausible that it could have a variety of effects, potentially including modulation of enzyme activity, alteration of signal transduction pathways, and effects on cellular metabolism .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its activity .

Propriétés

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO5S/c20-12-5-7-13(8-6-12)27(24,25)14-10-21(11-14)19(23)18-9-16(22)15-3-1-2-4-17(15)26-18/h1-9,14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQLBFUATJZQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2741878.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2741879.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)

![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)

![5-Methyl-2-[[1-(oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2741894.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride](/img/structure/B2741896.png)